molecular formula C65H106O31 B150012 Chinensioside B CAS No. 366814-43-9

Chinensioside B

Cat. No. B150012
M. Wt: 1383.5 g/mol
InChI Key: WKNXZHOQPHRDKT-RUGHYGOFSA-N
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Description

Chinensioside B is a compound that has been identified in various research studies as having significant biological activity. It is part of a family of guaiane type alpha-methylene gamma-lactone natural products, which have been isolated from Ixeris chinensis Nakai, a plant used in traditional Chinese medicine . The compound has been the subject of several synthetic studies due to its potential medicinal properties.

Synthesis Analysis

The first enantioselective total synthesis of (+)-chinensiolide B was achieved starting from (R)-carvone, an inexpensive and readily available compound. This synthesis involved a highly stereoselective and E/Z-selective tandem allylboration/lactonization reaction as a key step, overcoming chemoselectivity issues associated with the reactive alpha-methylene gamma-lactone . Another approach for the total synthesis of (+)-chinensiolide B started from α-santonin, a commercially available compound, which could facilitate rapid preparation of chinensiolides for further studies . A unified synthetic approach was also developed, which allowed for the synthesis of both (+)-chinensiolide B and (+)-8-epigrosheimin, highlighting the versatility of the synthetic methods .

Molecular Structure Analysis

The molecular structure of chinensiolide B is characterized by its guaiane skeleton, which is a common feature in many natural products with diverse biological activities. The structure elucidation of chinensiolide B and related compounds typically involves a combination of spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to determine the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Chinensiolide B has been subjected to biotransformation studies to explore the cytotoxic activities of its transformed products. Biotransformation using cell suspension cultures of Catharanthus roseus and fungi yielded selectively reduced products with potent inhibitory effects on cell proliferation, indicating the potential for chinensiolide B derivatives to act as anticancer agents .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of chinensiolide B are not detailed in the provided papers, the general properties of guaiane type alpha-methylene gamma-lactones can be inferred. These compounds are typically characterized by their lactone rings and reactive alpha-methylene groups, which can influence their reactivity and biological activity. The synthesis and biotransformation studies of chinensiolide B suggest that it is amenable to chemical modification, which could affect its solubility, stability, and interaction with biological targets .

Scientific Research Applications

Chinensioside B, also known as Pulsatilloside E, is a triterpenoidal saponin isolated from the roots of Pulsatilla chinensis (Ranunculaceae) . While specific applications of Chinensioside B are not readily available in the sources I have access to, compounds like these are often studied in fields like biochemistry, pharmacology, and medicine for their potential therapeutic properties .

If you’re interested in this topic, I would recommend reaching out to academic or research institutions that specialize in this area. They might be able to provide more detailed and specific information. Alternatively, you could consider looking at scientific databases or journals, which often contain the latest research on a wide range of topics .

If you’re interested in this topic, I would recommend reaching out to academic or research institutions that specialize in this area. They might be able to provide more detailed and specific information. Alternatively, you could consider looking at scientific databases or journals, which often contain the latest research on a wide range of topics .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H106O31/c1-24(2)27-11-16-65(60(84)96-58-50(82)45(77)40(72)31(91-58)21-85-54-51(83)46(78)52(30(20-67)90-54)94-55-47(79)42(74)37(69)25(3)87-55)18-17-63(7)28(36(27)65)9-10-34-61(5)14-13-35(62(6,23-68)33(61)12-15-64(34,63)8)93-59-53(95-56-48(80)43(75)38(70)26(4)88-56)41(73)32(22-86-59)92-57-49(81)44(76)39(71)29(19-66)89-57/h25-59,66-83H,1,9-23H2,2-8H3/t25-,26-,27-,28+,29+,30+,31+,32-,33+,34+,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55-,56-,57-,58-,59-,61-,62-,63+,64+,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNXZHOQPHRDKT-RUGHYGOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H106O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316829
Record name Pulsatilloside E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chinensioside B

CAS RN

366814-43-9
Record name Pulsatilloside E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366814-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pulsatilloside E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
LI Glebko, NP Krasovskaj, LI Strigina… - Russian chemical …, 2002 - Springer
… As a result, a new glycoside called chinensioside A (1a) and known hederasaponin C 7 (3) were isolated from fraction A and a new glycoside called chinensioside B (2) and previously …
Number of citations: 27 link.springer.com
Q Xu, Z Shu, W Zhu, Y Liu, X Li, S Yang - Planta medica, 2013 - thieme-connect.com
Four (1–4) previously unknown lupane-type triterpenoidal saponins were isolated from the roots of Pulsatilla chinensis, along with six triterpene saponins (5–10). The structures of …
Number of citations: 17 www.thieme-connect.com
C Gauthier, J Legault, A Pichette - Mini-Reviews in Organic …, 2009 - researchgate.net
This short review describes the recently reported semi-and total syntheses of naturally occurring triterpenoid saponins. Accent is placed on natural monodesmosidic and bidesmosidic …
Number of citations: 46 www.researchgate.net

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